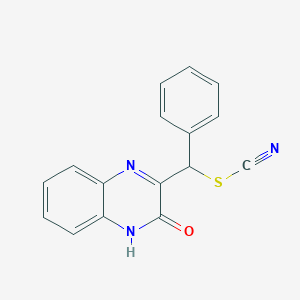
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an iodine atom at the 2-position and a cyclohexyl ring with a ketone group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-oxocyclohexanecarboxylic acid.
Formation of Intermediate: The 2-iodoaniline is first reacted with acetic anhydride to form N-(2-iodophenyl)acetamide.
Cyclohexylation: The intermediate N-(2-iodophenyl)acetamide is then reacted with 4-oxocyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The ketone group on the cyclohexyl ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is N-(2-Iodophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Bromophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Chlorophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Fluorophenyl)-N-(4-oxocyclohexyl)acetamide
Uniqueness
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding interactions and reaction pathways.
Eigenschaften
CAS-Nummer |
369387-34-8 |
|---|---|
Molekularformel |
C14H16INO2 |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
N-(2-iodophenyl)-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C14H16INO2/c1-10(17)16(11-6-8-12(18)9-7-11)14-5-3-2-4-13(14)15/h2-5,11H,6-9H2,1H3 |
InChI-Schlüssel |
MQOUGFLRVCEHSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1CCC(=O)CC1)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



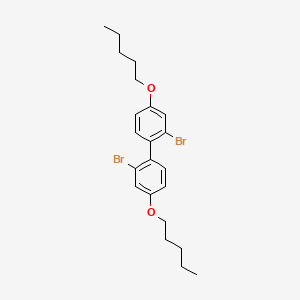
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)

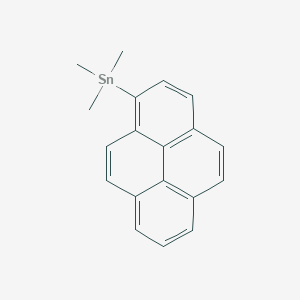
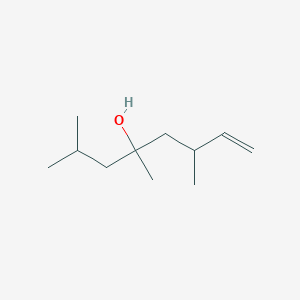
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)

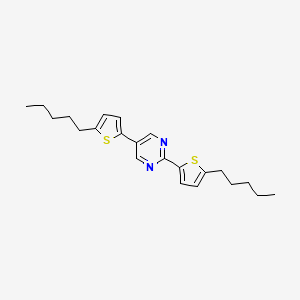
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
